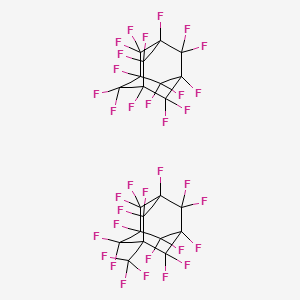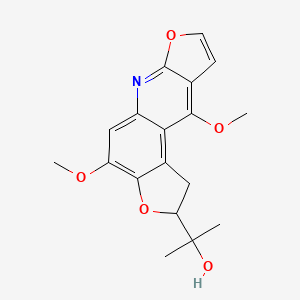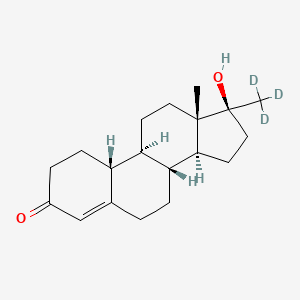
Normethandrone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Normethandrone-d3 is a deuterium-labeled derivative of normethandrone, a synthetic anabolic-androgenic steroid. It is primarily used as a reference standard in scientific research and analytical studies. The molecular formula of this compound is C19D3H25O2, and it has a molecular weight of 291.443 g/mol .
Vorbereitungsmethoden
The synthesis of Normethandrone-d3 involves the incorporation of deuterium atoms into the normethandrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions
Analyse Chemischer Reaktionen
Normethandrone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Normethandrone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: this compound serves as an internal standard in mass spectrometry and other analytical techniques to quantify normethandrone and related compounds.
Pharmacokinetics: Researchers use this compound to study the metabolism and pharmacokinetics of normethandrone in biological systems.
Drug Development: It is used in the development and validation of analytical methods for detecting and quantifying anabolic steroids in biological samples.
Wirkmechanismus
Normethandrone-d3, like normethandrone, exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the expression of genes involved in muscle growth, protein synthesis, and other anabolic processes .
Vergleich Mit ähnlichen Verbindungen
Normethandrone-d3 is similar to other deuterium-labeled anabolic steroids, such as deuterated nandrolone and deuterated testosterone. its uniqueness lies in its specific labeling and structural characteristics, which make it particularly useful as a reference standard in analytical studies. Similar compounds include:
Nandrolone-d3: A deuterium-labeled derivative of nandrolone, used in similar analytical applications.
Testosterone-d3: A deuterium-labeled derivative of testosterone, also used as an internal standard in analytical chemistry.
This compound’s specific labeling and structural properties make it a valuable tool in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics.
Eigenschaften
Molekularformel |
C19H28O2 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3 |
InChI-Schlüssel |
ZXSWTMLNIIZPET-VUXBHZGSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


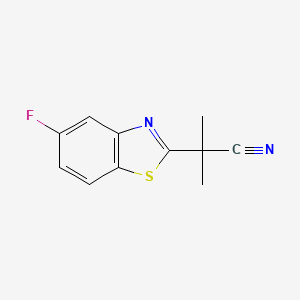
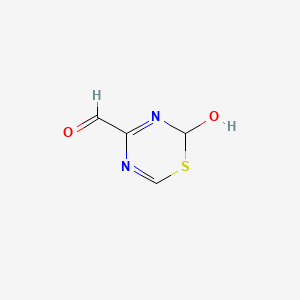
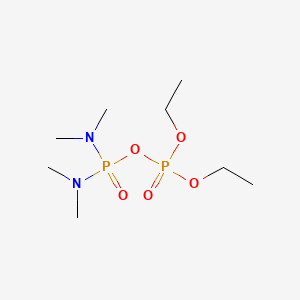
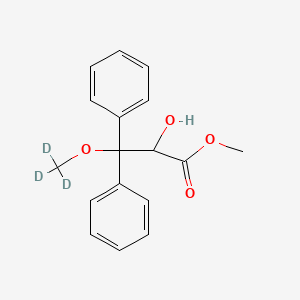
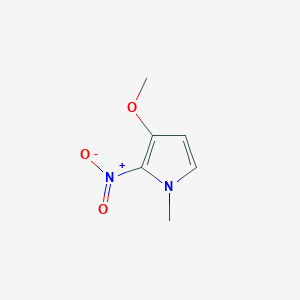
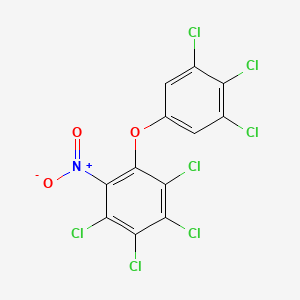
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
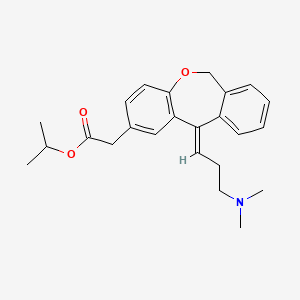
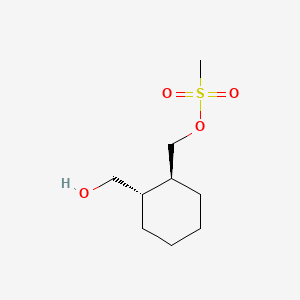
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
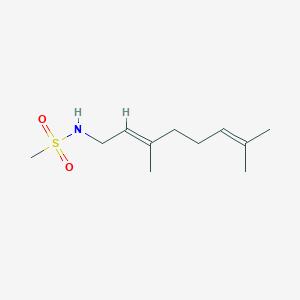
![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)
